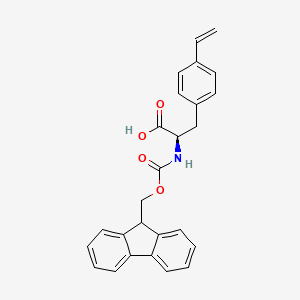

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid

Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a 4-vinylphenyl substituent on the β-carbon of the propanoic acid backbone. The Fmoc group is widely used in peptide synthesis due to its orthogonality in protecting amine groups and ease of removal under mild basic conditions (e.g., piperidine in DMF) . The 4-vinylphenyl group confers unique steric and electronic properties, influencing reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

(2R)-3-(4-ethenylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h2-14,23-24H,1,15-16H2,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFOMEUZJASIGX-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid, commonly referred to as Fmoc-amino acid, is a compound of significant interest in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance its utility in biological applications, particularly in drug development and therapeutic interventions.

Chemical Structure

The compound can be described by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₂₈H₂₉NO₅ |

| Molecular Weight | 447.48 g/mol |

| CAS Number | 218457-81-9 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to act as a protecting group in peptide synthesis. The Fmoc group allows for selective protection of amino groups, facilitating the synthesis of complex peptides without interference from other functional groups. This method is critical for developing peptides with specific biological activities.

Key Mechanisms

- Peptide Synthesis : The Fmoc group provides stability during synthesis and can be removed under mild conditions, allowing for the formation of peptides with high purity.

- Target Interactions : The compound demonstrates interaction with various biological targets, including enzymes and receptors, which are pivotal in disease processes.

Biological Activity Studies

Recent studies have highlighted the potential biological activities associated with this compound. These include:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of Fmoc-amino acids can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies

- Peptide Synthesis Application : In a study published in Journal of Peptide Science, researchers utilized this compound to synthesize a series of bioactive peptides. The resulting peptides exhibited enhanced binding affinity to target receptors involved in cancer progression.

- In Vivo Efficacy : Another study explored the in vivo efficacy of Fmoc-protected peptides derived from this compound in mouse models of inflammation. Results showed a significant reduction in inflammatory markers compared to controls, highlighting its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents on the phenyl ring or modifications to the amino acid backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs

Key Observations:

- Electron-donating groups (e.g., -vinyl in the target compound) may improve solubility in organic solvents but reduce stability under acidic conditions.

- Steric Effects :

Bioactivity and Proteomic Interactions

- Bioactivity Clustering : highlights that structural similarity correlates with bioactivity profiles. For instance, 4-chlorophenyl and 4-vinylphenyl analogs may cluster together due to comparable hydrophobicity, while nitro-substituted derivatives form distinct groups .

- CANDO Platform Predictions : Dissimilar proteomic interaction signatures () suggest that the 4-vinylphenyl analog may exhibit unique off-target effects compared to its tert-butyl or chloro counterparts .

Q & A

Q. What are the critical safety protocols for handling (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid in laboratory settings?

- Methodological Answer : This compound exhibits acute toxicity (oral, dermal, and inhalation), skin/eye irritation, and respiratory hazards . Key protocols include:

- Use fume hoods and personal protective equipment (gloves, lab coats, safety goggles).

- Avoid dust formation; employ closed systems for weighing and synthesis.

- Store in inert, airtight containers under ambient, dry, and dark conditions to prevent decomposition .

- In case of exposure, follow GHS-recommended first aid (e.g., 15-minute eye rinsing with water, immediate medical consultation for inhalation) .

Q. How is the Fmoc group typically removed during the synthesis of derivatives of this compound?

- Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group is cleaved using 20% piperidine in DMF , a standard deprotection method in peptide synthesis. This step requires precise control of reaction time (10–30 minutes) to avoid side reactions, such as racemization or β-elimination of the vinylphenyl group. Post-deprotection, the product is purified via reverse-phase HPLC or precipitated in cold ether .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify stereochemistry and functional groups (e.g., vinylphenyl protons at δ 5.1–5.8 ppm) .

- Liquid Chromatography-Mass Spectrometry (LC/MS) : Confirms molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

- High-Resolution Mass Spectrometry (HRMS) and FT-IR provide additional validation of structural integrity .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the Fmoc-protected amino acid to resin-bound peptides?

- Methodological Answer : Low yields may arise from steric hindrance from the 4-vinylphenyl group or incomplete activation of the carboxylic acid. Optimize by:

Q. What strategies mitigate racemization during solid-phase synthesis of derivatives?

- Methodological Answer : Racemization occurs at the α-carbon during Fmoc removal or coupling. Mitigation includes:

Q. How does the 4-vinylphenyl moiety influence the compound’s biological activity in drug discovery contexts?

- Methodological Answer : The vinyl group enhances π-π interactions with hydrophobic binding pockets (e.g., enzyme active sites). Comparative studies of analogs (e.g., fluorinated or thio-substituted phenyl groups) show:

Q. How should contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Discrepancies in stability reports (e.g., decomposition at pH < 2 vs. stability in 6N HCl ) may stem from substituent effects (e.g., vinyl group sensitivity). To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.